

Application Note: Certification of Guaifenesin Dimer Reference Standard Using Quantitative NMR (qNMR)

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Compound of Interest

Compound Name: *Guaifenesin dimer*

Cat. No.: *B582824*

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Introduction

Guaifenesin, an expectorant widely used in cough and cold formulations, can contain various impurities arising from its synthesis or degradation. One such process-related impurity is the **Guaifenesin dimer**, identified as 1,3-bis(2-methoxyphenoxy)propan-2-ol. The accurate quantification and certification of this impurity as a reference standard are crucial for quality control and regulatory compliance in the pharmaceutical industry.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for the precise and accurate quantification of chemical substances without the need for a specific reference standard of the analyte itself.[1][2] Its principle relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3] This application note provides a detailed protocol for the certification of a **Guaifenesin dimer** reference standard using ^1H qNMR.

Principle of qNMR for Purity Assessment

The purity of an analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity. The molar ratio of the two compounds can be calculated directly from the ^1H NMR



spectrum. By accurately weighing both the analyte and the internal standard, the absolute purity of the analyte can be determined with high precision and accuracy.[4][5]

Materials and Methods

Materials

- **Guaifenesin Dimer:** (1,3-bis(2-methoxyphenoxy)propan-2-ol), CAS: 16929-60-5, Molecular Formula: C₁₇H₂₀O₅, Molecular Weight: 304.34 g/mol .
- Internal Standard (IS): Maleic Anhydride (Certified Reference Material), Purity ≥ 99.5%.
- Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.
- NMR Tubes: 5 mm high-precision NMR tubes.
- Analytical Balance: Capable of weighing to ± 0.01 mg.
- NMR Spectrometer: 400 MHz or higher field strength spectrometer.

Chemical Structures

| Compound | Structure |
|----------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Guaifenesin |  alt text |
| Guaifenesin Dimer (1,3-bis(2-methoxyphenoxy)propan-2-ol) |  alt text |

Experimental Protocol

Sample Preparation

- Accurately weigh approximately 20 mg of the **Guaifenesin dimer** into a clean, dry vial.
- Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial.
- Record the exact weights of both the **Guaifenesin dimer** and the internal standard.

- Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
- Ensure complete dissolution by gentle vortexing.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to achieve optimal field homogeneity.
- Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the **Guaifenesin dimer** and the internal standard.
- For quantitative analysis, acquire the ¹H NMR spectrum using the following parameters:
 - Pulse Angle: 90°
 - Acquisition Time: ≥ 3 seconds
 - Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton to be quantified (typically 30-60 seconds for accurate quantification).
 - Number of Scans: 16 or higher for good signal-to-noise ratio.
 - Spectral Width: Sufficient to cover all signals of interest.

Data Processing and Analysis

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction on the resulting spectrum.
- Integrate the selected signals for both the **Guaifenesin dimer** and the internal standard.
 - **Guaifenesin Dimer**: Select a well-resolved signal that is unique to the dimer structure. Based on the structure of 1,3-bis(2-methoxyphenoxy)propan-2-ol, the two methoxy groups

(-OCH₃) at approximately 3.7-3.8 ppm are suitable for integration. These two signals represent a total of 6 protons.

- Internal Standard (Maleic Anhydride): The two equivalent olefinic protons of maleic anhydride will appear as a singlet at approximately 7.3 ppm. This signal represents 2 protons.
- Calculate the purity of the **Guaifenesin dimer** using the following equation:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{IS}}) * P_{\text{IS}}$$

Where:

- I_{analyte}: Integral of the selected signal of the **Guaifenesin dimer**.
- N_{analyte}: Number of protons corresponding to the integrated signal of the **Guaifenesin dimer** (in this case, 6 for the two -OCH₃ groups).
- I_{IS}: Integral of the selected signal of the internal standard.
- N_{IS}: Number of protons corresponding to the integrated signal of the internal standard (in this case, 2 for the olefinic protons of maleic anhydride).
- m_{analyte}: Mass of the **Guaifenesin dimer**.
- m_{IS}: Mass of the internal standard.
- M_{analyte}: Molar mass of the **Guaifenesin dimer** (304.34 g/mol).
- M_{IS}: Molar mass of the internal standard (maleic anhydride, 98.06 g/mol).
- P_{IS}: Purity of the internal standard.

Data Presentation

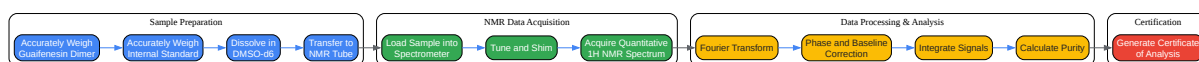
Table 1: Quantitative Data for Certification of **Guaifenesin Dimer** Standard

| Parameter | Value |
|---------------------------------------------------------------|----------------|
| Mass of Guaifenesin Dimer (m_{analyte}) | e.g., 20.15 mg |
| Mass of Internal Standard (m_{IS}) | e.g., 10.05 mg |
| Molar Mass of Guaifenesin Dimer (M_{analyte}) | 304.34 g/mol |
| Molar Mass of Internal Standard (M_{IS}) | 98.06 g/mol |
| Purity of Internal Standard (P_{IS}) | e.g., 99.8% |
| Integral of Guaifenesin Dimer Signal (I_{analyte}) | e.g., 6.00 |
| Number of Protons (N_{analyte}) | 6 |
| Integral of Internal Standard Signal (I_{IS}) | e.g., 2.05 |
| Number of Protons (N_{IS}) | 2 |
| Calculated Purity of Guaifenesin Dimer | e.g., 98.9% |

Note: The values in italics are example data and should be replaced with actual experimental results.

Experimental Workflow and Diagrams

The overall workflow for the qNMR certification of the **Guaifenesin dimer** standard is depicted below.



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Caption: Experimental workflow for qNMR certification.

Conclusion

Quantitative NMR is a robust and reliable analytical technique for the certification of pharmaceutical reference standards. This application note provides a comprehensive protocol for the accurate purity determination of **Guaifenesin dimer**. The method is highly specific, requires minimal sample preparation, and provides direct traceability to the SI unit (mole), making it an invaluable tool for quality control in the pharmaceutical industry.[4] By adhering to the detailed experimental procedures, researchers and drug development professionals can confidently certify the purity of their **Guaifenesin dimer** standard.

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